molecular formula C10H14N2O B11742075 5-(Oxan-3-yl)pyridin-2-amine

5-(Oxan-3-yl)pyridin-2-amine

Cat. No.: B11742075
M. Wt: 178.23 g/mol
InChI Key: LERXRGWLAZMUQE-UHFFFAOYSA-N
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Description

5-(Oxan-3-yl)pyridin-2-amine is an organic compound that features a pyridine ring substituted with an oxan-3-yl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxan-3-yl)pyridin-2-amine can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with oxan-3-yl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group of 2-aminopyridine attacks the electrophilic carbon of the oxan-3-yl halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(Oxan-3-yl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-3-yl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

5-(Oxan-3-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Oxan-3-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: A precursor in the synthesis of 5-(Oxan-3-yl)pyridin-2-amine.

    5-(Trifluoromethyl)pyridin-2-yl)amine: A compound with similar structural features but different substituents.

    N-(Pyridin-2-yl)amides: Compounds with similar pyridine-based structures.

Uniqueness

This compound is unique due to the presence of the oxan-3-yl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

5-(oxan-3-yl)pyridin-2-amine

InChI

InChI=1S/C10H14N2O/c11-10-4-3-8(6-12-10)9-2-1-5-13-7-9/h3-4,6,9H,1-2,5,7H2,(H2,11,12)

InChI Key

LERXRGWLAZMUQE-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2=CN=C(C=C2)N

Origin of Product

United States

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